(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate
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Overview
Description
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate is a chiral phosphine ligand commonly used in asymmetric synthesis and catalysis. This compound is known for its ability to form stable complexes with transition metals, making it valuable in various chemical reactions, particularly in the field of organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate typically involves the reaction of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-amine with tetrafluoroboric acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the use of solvents such as dichloromethane or toluene and may require purification steps like recrystallization to obtain the pure compound .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The use of advanced purification techniques, such as chromatography, is common in industrial settings to achieve the desired product quality .
Chemical Reactions Analysis
Types of Reactions
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form secondary phosphines.
Substitution: The compound can participate in substitution reactions where the phosphine group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various halides for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, secondary phosphines, and substituted phosphines, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate has a wide range of scientific research applications, including:
Chemistry: It is used as a chiral ligand in asymmetric synthesis and catalysis, facilitating the formation of enantiomerically pure compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate involves its ability to form stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations. The molecular targets include transition metal centers, and the pathways involved often include oxidative addition, reductive elimination, and migratory insertion steps .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other chiral phosphine ligands such as ®-BINAP, (S)-BINAP, and ®-DIPAMP. These compounds also form stable complexes with transition metals and are used in asymmetric synthesis and catalysis .
Uniqueness
What sets (1S,2S)-1-(Diphenylphosphino)-1-phenylpropan-2-aminium tetrafluoroborate apart is its specific chiral configuration, which can lead to different selectivities and efficiencies in catalytic reactions compared to other chiral phosphine ligands. Its unique structure allows for the formation of highly selective and efficient catalysts for various asymmetric transformations .
Properties
Molecular Formula |
C21H23BF4NP |
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Molecular Weight |
407.2 g/mol |
IUPAC Name |
[(1S,2S)-1-diphenylphosphanyl-1-phenylpropan-2-yl]azanium;tetrafluoroborate |
InChI |
InChI=1S/C21H22NP.BF4/c1-17(22)21(18-11-5-2-6-12-18)23(19-13-7-3-8-14-19)20-15-9-4-10-16-20;2-1(3,4)5/h2-17,21H,22H2,1H3;/q;-1/p+1/t17-,21+;/m0./s1 |
InChI Key |
IPNHKPUKQQYGCL-CQVJSGDESA-O |
Isomeric SMILES |
[B-](F)(F)(F)F.C[C@@H]([C@H](C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Canonical SMILES |
[B-](F)(F)(F)F.CC(C(C1=CC=CC=C1)P(C2=CC=CC=C2)C3=CC=CC=C3)[NH3+] |
Origin of Product |
United States |
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